Cas no 1050591-21-3 (N-[2-(Allyloxy)benzyl]ethanamine hydrochloride)
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-[2-(Allyloxy)benzyl]ethanamine hydrochloride
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- Inchi: 1S/C12H17NO.ClH/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H
- InChI Key: CQKPMJWEPGTNSA-UHFFFAOYSA-N
- SMILES: Cl.O(CC=C)C1C=CC=CC=1CNCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 158
- Topological Polar Surface Area: 21.3
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1255860-5g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 5g |
$175 | 2024-06-06 | |
| 1PlusChem | 1P00J4H0-1g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 1g |
$35.00 | 2025-03-01 | |
| 1PlusChem | 1P00J4H0-5g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 5g |
$111.00 | 2025-03-01 | |
| A2B Chem LLC | AI91460-1g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AI91460-5g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 5g |
$111.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1255860-5g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 5g |
$175 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1255860-1g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 1g |
$85 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1255860-1g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 1g |
$85 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1255860-5g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 5g |
$175 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1255860-1g |
N-[2-(allyloxy)benzyl]ethanamine hydrochloride |
1050591-21-3 | 95% | 1g |
$85 | 2024-06-06 |
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on N-[2-(Allyloxy)benzyl]ethanamine hydrochloride
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride: An Overview of a Promising Compound in Chemical and Pharmaceutical Research
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride (CAS No. 1050591-21-3) is a versatile compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug development and medicinal chemistry. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with N-[2-(Allyloxy)benzyl]ethanamine hydrochloride.
Chemical Structure and Properties
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is a derivative of ethanamine, where the amino group is substituted with a 2-(allyloxy)benzyl moiety. The molecular formula of this compound is C13H17NO2·HCl, and it has a molecular weight of approximately 243.74 g/mol. The presence of the allyl and benzyl groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various synthetic transformations.
The compound is typically obtained as a white crystalline solid with a melting point ranging from 185 to 187°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These solubility characteristics make it an ideal candidate for use in both laboratory-scale experiments and industrial processes.
Synthesis Methods
The synthesis of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 2-allyloxybenzaldehyde with ethylenediamine followed by acidification to form the hydrochloride salt. This approach is well-documented in the literature and has been optimized to achieve high yields and purity levels.
Another synthetic route involves the reductive amination of 2-allyloxybenzaldehyde with ethylamine using a suitable reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. This method provides an alternative pathway for synthesizing the compound with good yields and minimal side products.
Biological Activities and Applications
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride has been extensively studied for its biological activities, particularly in the context of drug discovery and development. Recent research has highlighted its potential as a lead compound for various therapeutic applications.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride. The compound was found to exhibit significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. These findings suggest that it may have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the neuroprotective activity of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride. A study published in the European Journal of Pharmacology demonstrated that the compound can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Recent Research Advancements
The ongoing research on N-[2-(Allyloxy)benzyl]ethanamine hydrochloride continues to uncover new insights into its mechanisms of action and potential applications. One recent study published in the Journal of Biological Chemistry explored the role of this compound in modulating ion channels involved in pain signaling. The results showed that N-[2-(Allyloxy)benzyl]ethanamine hydrochloride can selectively inhibit voltage-gated sodium channels (VGSCs), which are key targets for pain management therapies.
In addition to its therapeutic potential, N-[2-(Allyloxy)benzyl]ethanamine hydrochloride has also been investigated for its use as a tool compound in chemical biology research. A study published in Chemical Communications demonstrated that the compound can be used to probe specific protein-protein interactions involved in cellular signaling pathways. This application highlights its utility as a research tool for understanding complex biological processes.
Conclusion
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride (CAS No. 1050591-21-3) is a multifaceted compound with significant potential in both chemical and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses will be discovered, further solidifying its importance in the scientific community.
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